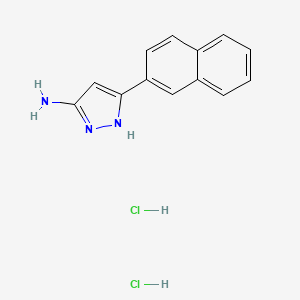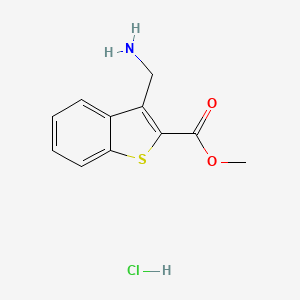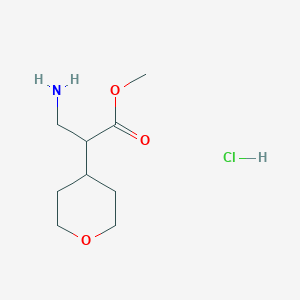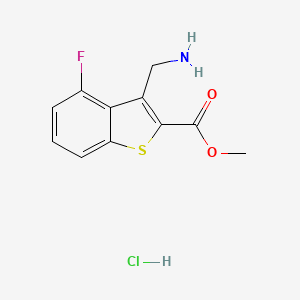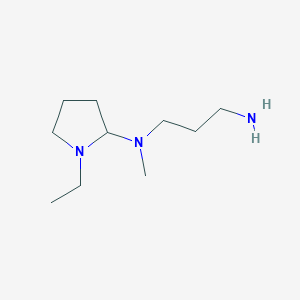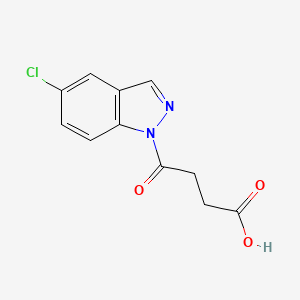![molecular formula C9H6F2N2O2 B1463497 5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol CAS No. 1251950-58-9](/img/structure/B1463497.png)
5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol
Übersicht
Beschreibung
The compound “5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol” is an organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The compound also contains a 2,4-difluorophenyl group and a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the 2,4-difluorophenyl group, and the hydroxyl group. The presence of the fluorine atoms could result in unique electronic properties due to the high electronegativity of fluorine .Chemical Reactions Analysis
The oxadiazole ring is generally stable and resistant to hydrolysis. The hydroxyl group could potentially undergo reactions typical of alcohols, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxyl group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Optoelectronic Properties and Applications
5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol and its derivatives exhibit unique optoelectronic properties that make them suitable for applications in optoelectronic devices. For example, certain 1,3,4-oxadiazole derivatives show thermally activated delayed fluorescence (TADF), making them potential candidates for use in organic light-emitting diodes (OLEDs). The fluorescence of these compounds is blue-shifted, maintaining efficient energy separation, which is crucial for high external quantum efficiency (EQE) in OLED applications. Such properties lead to reduced efficiency rolloff at high current densities, highlighting their potential in the development of advanced optoelectronic devices (Cooper et al., 2022).
Liquid Crystalline Properties
The liquid crystalline properties of 1,3,4-oxadiazole-based compounds, including those with difluorophenyl groups, have been studied for their potential use in liquid crystal displays (LCDs) and other materials. These studies have shown that certain bent-shaped 1,3,4-oxadiazole derivatives can exhibit enantiotropic nematic and smectic A phases, which are crucial for the operation of LCDs. The structural conformation and molecular design of these compounds play a significant role in determining their liquid crystalline behavior and phase transitions (Zhu et al., 2009).
Electron Transport and Fluorination Effects
Fluorinated derivatives of 1,3,4-oxadiazoles, such as those containing difluorophenyl groups, have been investigated for their electron transport properties in OLED devices. The introduction of fluorine atoms into the phenyl rings of 1,3,4-oxadiazoles can significantly enhance their electron affinity, making them more efficient electron transport materials. This fluorination leads to improved electronic activity and polarizability, which are desirable traits for materials used in the electron transport layers of OLEDs. Theoretical studies using density functional theory (DFT) have provided insights into the electro-optical parameters and reorganization energies of these fluorinated compounds, supporting their application in enhancing the performance of OLED devices (Tiwari et al., 2022).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of 1,3,4-oxadiazole derivatives have been explored, with several compounds showing promising efficacy against various pathogens. Novel synthetic methods have led to the development of compounds with enhanced biological activities, including significant fungicidal properties against pathogens like Fusarium oxysporum and Botrytis cinerea. These findings suggest the potential of 1,3,4-oxadiazole derivatives, including those with difluorophenyl groups, in the development of new antimicrobial and antifungal agents, offering a new avenue for pharmaceutical research and development (Long et al., 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(2,4-difluorophenyl)methyl]-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-6-2-1-5(7(11)4-6)3-8-12-13-9(14)15-8/h1-2,4H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFFKBACPQWXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463417.png)
![1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1463418.png)
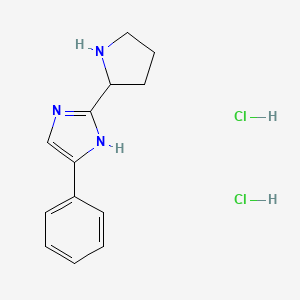
![Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1463422.png)
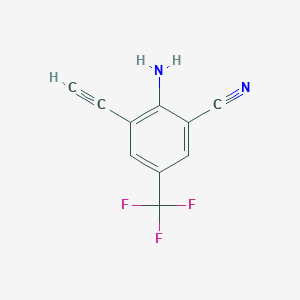
![8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B1463426.png)
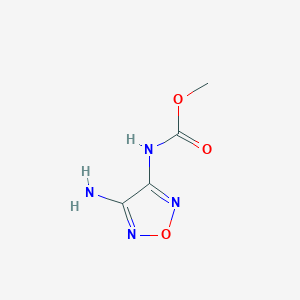
![2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B1463428.png)
